
DNA Ligase Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .
Industrial Production Methods
While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
L67 undergoes several types of chemical reactions, including:
Oxidation: L67 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: L67 is capable of undergoing substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .
Aplicaciones Científicas De Investigación
L67 has a wide range of applications in scientific research, including:
Cancer Research: L67 is used to study the mechanisms of cancer cell apoptosis, particularly through its ability to induce mitochondrial dysfunction and activate caspase 1-dependent apoptosis
Mitochondrial Studies: The compound is valuable in research focused on mitochondrial function and the role of mitochondrial DNA ligase IIIα in cellular processes.
Drug Development: L67 serves as a lead compound in the development of new anticancer agents, particularly those targeting DNA repair pathways
Mecanismo De Acción
L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .
Comparación Con Compuestos Similares
Similar Compounds
L189: Inhibits DNA ligases I, III, and IV, and is a competitive inhibitor with respect to nicked DNA.
Uniqueness of L67
L67 is unique in its specificity for DNA ligase IIIα and its ability to preferentially target mitochondrial DNA ligase IIIα. This specificity makes it particularly valuable in research focused on mitochondrial function and cancer cell apoptosis .
Actividad Biológica
DNA ligases are essential enzymes that catalyze the joining of DNA strands, playing critical roles in DNA replication and repair. Inhibiting these enzymes has significant implications for cancer therapy, as many cancer cells rely on rapid DNA replication and repair mechanisms to survive. This article explores the biological activity of DNA ligase inhibitors, focusing on their mechanisms, efficacy in various cancer models, and potential therapeutic applications.
Overview of DNA Ligases
In humans, three primary DNA ligases exist: DNA ligase I (hLigI) , DNA ligase III (hLigIII) , and DNA ligase IV (hLigIV) . Each enzyme is involved in distinct pathways of DNA repair and replication:
- hLigI : Primarily responsible for sealing nicks in newly synthesized DNA during replication.
- hLigIII : Involved in base excision repair.
- hLigIV : Plays a critical role in non-homologous end joining (NHEJ) for double-strand break repair.
DNA ligase inhibitors can function through various mechanisms:
- Competitive Inhibition : Some inhibitors compete with DNA for binding to the ligase enzyme, effectively blocking its activity. For example, compounds like L67 and L189 have shown competitive inhibition against hLigI and hLigIII, leading to reduced ligation efficiency in vitro .
- Uncompetitive Inhibition : Other inhibitors, such as L82, stabilize the enzyme-substrate complex without competing directly with the substrate .
- Induction of Apoptosis : Certain inhibitors promote cellular apoptosis in cancer cell lines by disrupting normal DNA repair processes. For instance, a novel hLigI inhibitor demonstrated antiproliferative effects and induced apoptosis in DLD-1 colon cancer cells .
1. Novel Inhibitors of hLigI
A study identified a compound (S-097/98) that inhibited hLigI with an IC50 around 6–7 μM. This compound not only inhibited the ligation activity but also caused cell cycle arrest at the G2/M phase and increased nuclear size in treated cells .
2. Combination Therapies
Research has shown that combining DNA ligase IV inhibitors like SCR7 with chemotherapeutic agents such as doxorubicin enhances apoptosis and reduces tumor growth in xenograft models of anaplastic thyroid cancer. This combination therapy capitalizes on the impaired DNA repair capabilities induced by the ligase inhibitor .
3. Specificity of Inhibitors
Investigations into two novel ligase I inhibitors, SCR17 and SCR21, revealed that they selectively inhibit hLigI without significantly affecting hLigIII or hLigIV. Binding studies indicated high affinity for the DNA binding domain of hLigI with KD values in the nanomolar range .
Data Table: Summary of Key Findings
Inhibitor | Target Ligase | Mechanism | IC50 (μM) | Cancer Cell Lines Tested | Key Findings |
---|---|---|---|---|---|
S-097/98 | hLigI | Direct inhibition | 6–7 | DLD-1, MDA-MB-231, HepG2 | Induces apoptosis and cell cycle arrest |
SCR7 | hLigIV | Combination therapy | Not specified | Anaplastic thyroid cancer models | Enhances efficacy of doxorubicin |
SCR17 | hLigI | Competitive inhibition | Nanomolar | Various unspecified cancer lines | Selective inhibition without affecting other ligases |
L67 | hLigI/hLigIII | Competitive inhibition | ~10 | Various unspecified cancer lines | Cytotoxic effects observed |
Propiedades
Fórmula molecular |
C16H14Br2N4O4 |
---|---|
Peso molecular |
486.1 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7- |
Clave InChI |
KFEPVFJQVOMODD-SCDVKCJHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
SMILES canónico |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.